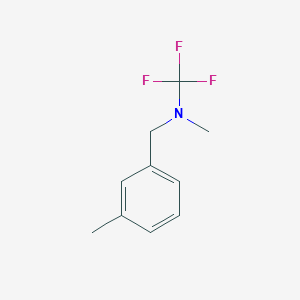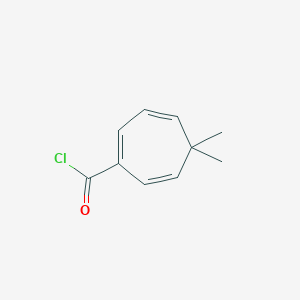
5,5-Dimethylcyclohepta-1,3,6-triene-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride is an organic compound with the molecular formula C10H11ClO. It is a derivative of cycloheptatriene, a seven-membered ring compound with three double bonds. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride typically involves the chlorination of 5,5-dimethyl-1,3,6-cycloheptatriene-1-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds with the formation of the corresponding acyl chloride and the release of sulfur dioxide (SO2) or carbon monoxide (CO) as by-products.
Industrial Production Methods
While specific industrial production methods for 5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the compound into the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia (NH3), primary amines (RNH2), and alcohols (ROH) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Alcohols: Formed from reduction.
Carboxylic Acids: Formed from oxidation.
Applications De Recherche Scientifique
5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptatriene: The parent compound with a similar ring structure but lacking the acyl chloride group.
5,5-Dimethyl-1,3,6-cycloheptatriene-1-carboxylic acid: The precursor in the synthesis of the acyl chloride derivative.
Tropylium Ion: A related compound with a positively charged seven-membered ring.
Uniqueness
5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride is unique due to the presence of the acyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various organic compounds.
Propriétés
Numéro CAS |
51906-40-2 |
|---|---|
Formule moléculaire |
C10H11ClO |
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
5,5-dimethylcyclohepta-1,3,6-triene-1-carbonyl chloride |
InChI |
InChI=1S/C10H11ClO/c1-10(2)6-3-4-8(5-7-10)9(11)12/h3-7H,1-2H3 |
Clé InChI |
ISIQTTCAYGEASK-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC=C(C=C1)C(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


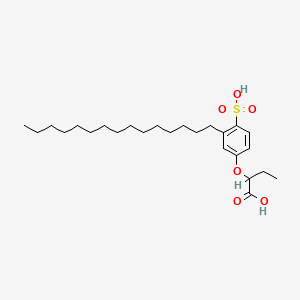
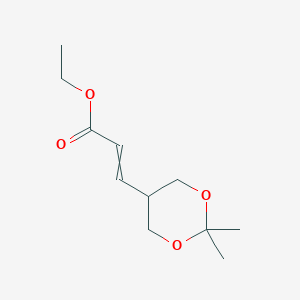

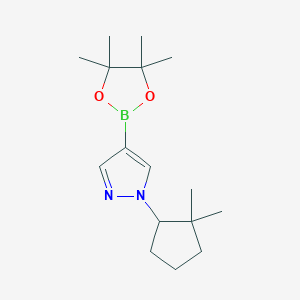
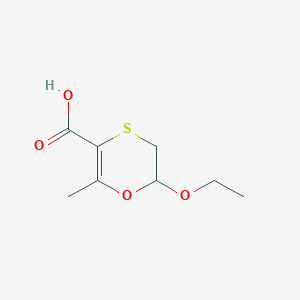
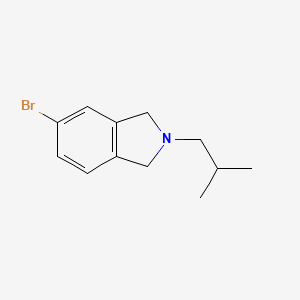
![7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13963499.png)
![dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13963514.png)
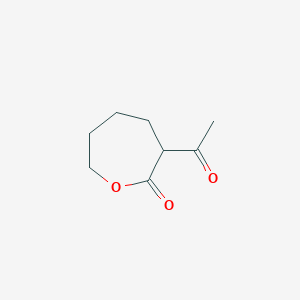
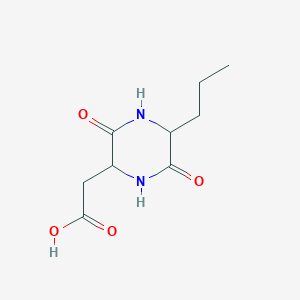


![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
